molecular formula C16H17NO4S B2363677 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795477-68-7

6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2363677
CAS No.: 1795477-68-7
M. Wt: 319.38
InChI Key: ILYLCTLYXUCLKC-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives, including the subject compound, have been synthesized and subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, GlcN-6-P synthase. They also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Heterocyclic Synthesis for Polyfunctional Substitutes

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been used to create pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's potential in the versatile field of heterocyclic synthesis (Mohareb et al., 2004).

Derivative Synthesis in Pharmaceutical Research

Research on derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and 2,6-diamino-2,3,4,6-tetradeoxy-DL-threo-hexose, closely related to the subject compound, has shown potential for applications in pharmaceutical chemistry (Brimacombe et al., 1974).

Anticancer Properties

A study on the synthesis of pyridine and fused pyridine derivatives revealed that compounds similar to the subject molecule possess anticancer properties. This suggests a potential application in developing novel cancer therapeutics (Elewa et al., 2021).

Properties

IUPAC Name

6-methyl-4-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-14(8-16(19)20-11)21-13-2-4-17(9-13)15(18)7-12-3-5-22-10-12/h3,5-6,8,10,13H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYLCTLYXUCLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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